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molecular formula C12H8ClNO3 B159011 1-Chloro-4-(4-nitrophenoxy)benzene CAS No. 1836-74-4

1-Chloro-4-(4-nitrophenoxy)benzene

Cat. No. B159011
M. Wt: 249.65 g/mol
InChI Key: GDEZSMXXDMVYHT-UHFFFAOYSA-N
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Patent
US04999378

Procedure details

p-Chlorophenol (7 g), p-nitrobromobenzene (11.0 g) and potassium carbonate (9.02 g) in dimethylsufoxide (35 ml) were heated with stirring at 120° C. for 24 hours and cooled, and the mixture was poured into water. The resulting precipitate was collected by filtration and washed with water. The resultant was heated in a mixed solvent of methanol/water [4:1,(v/v)], and allowed to cool. The resulting product was collected by filtration to give 4-(4-chlorophenoxy)nitrobenzene (12.92 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=1)([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:15]2[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Br
Name
Quantity
9.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring at 120° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The resultant was heated in a mixed solvent of methanol/water [4:1,(v/v)], and
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting product was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.92 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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